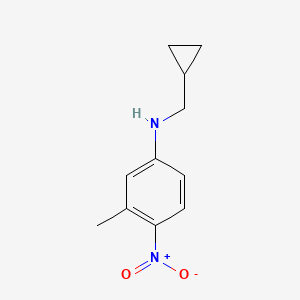

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline

Description

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline is a nitro-substituted aromatic amine featuring a cyclopropylmethyl group attached to the nitrogen atom. Its structure combines electron-withdrawing nitro (-NO₂) and electron-donating methyl (-CH₃) groups on the benzene ring, alongside the strained cyclopropane moiety, which may influence its electronic properties and reactivity. Profluralin (a dinitro-trifluoromethyl derivative with a cyclopropylmethyl group) highlights the agrochemical relevance of similar scaffolds .

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline |

InChI |

InChI=1S/C11H14N2O2/c1-8-6-10(12-7-9-2-3-9)4-5-11(8)13(14)15/h4-6,9,12H,2-3,7H2,1H3 |

InChI Key |

CRDPKDVFAXTIIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2CC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-methyl-4-nitroaniline typically involves the reaction of 3-methyl-4-nitroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso or hydroxylamine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-methyl-4-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the aromatic ring and the N-alkyl group significantly alter physical properties. Key comparisons include:

*Calculated based on formula C₁₁H₁₃N₂O₂.

Key Observations :

- Melting Points: MNA (131–133°C) has a higher melting point than non-methylated analogues (e.g., 4-nitroaniline: 147–149°C) due to enhanced intermolecular interactions from the methyl group .

- Solubility : Bulky N-substituents (e.g., benzyl, cyclopropylmethyl) reduce solubility in polar solvents compared to unsubstituted MNA .

Biological Activity

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(cyclopropylmethyl)-3-methyl-4-nitroaniline features a cyclopropylmethyl group attached to a 3-methyl-4-nitroaniline framework. Its molecular formula is CHNO, with a molecular weight of approximately 218.25 g/mol. The presence of the nitro group (–NO) contributes to its electronic properties, while the cyclopropylmethyl moiety may influence its steric characteristics and reactivity.

The biological activity of N-(cyclopropylmethyl)-3-methyl-4-nitroaniline is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules, modulating enzyme and receptor activities. These interactions lead to alterations in cellular processes, which may contribute to its therapeutic effects.

Therapeutic Applications

Research indicates that N-(cyclopropylmethyl)-3-methyl-4-nitroaniline has potential applications in several therapeutic areas:

Research Findings

Several studies have explored the biological activity of compounds related to N-(cyclopropylmethyl)-3-methyl-4-nitroaniline:

- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of similar structures exhibited significant cytotoxic effects against HeLa cancer cells while being less toxic to normal human keratinocytes (HaCaT). This highlights the potential for developing selective anticancer agents.

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound could inhibit specific signaling pathways involved in cancer cell proliferation, suggesting a role as a therapeutic agent in oncology .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the cyclopropylmethyl group or the nitro substituent can significantly affect the compound's biological activity, indicating that careful structural optimization could enhance efficacy and selectivity.

Comparative Analysis

To better understand the unique properties of N-(cyclopropylmethyl)-3-methyl-4-nitroaniline, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(cyclopropylmethyl)-3-methyl-4-nitroaniline | Nitro group, cyclopropylmethyl substituent | Potential anticancer and antimicrobial |

| N-(cyclopropylmethyl)-4-methyl-2-nitroaniline | Nitro group at position 2 | Investigated for similar activities |

| 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline | Chloro substitution enhances reactivity | Exhibits selective cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.